cis-3,4-Tetrahydrofurandiamine
Description
cis-3,4-Tetrahydrofurandiamine, specifically referred to as (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride (CAS: 1033712-94-5), is a bicyclic diamine derivative with a tetrahydrofuran backbone. This compound is characterized by its stereospecific cis-configuration at the 3 and 4 positions of the furan ring, which confers distinct chemical and biological properties. It is commonly utilized in synthetic chemistry as a chiral building block for pharmaceuticals and catalysts due to its rigid cyclic structure and dual amine functionalities .
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-oxolane-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJSRRUXSUNFA-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Marine-Derived Bisindole Alkaloids
These compounds, isolated from marine sponges like Topsentia pachastrelloides, exhibit potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase (PK) with IC₅₀ values of 16 nM and 60 nM, respectively .
Key Differences :
- Core Structure : Unlike the tetrahydrofuran backbone of cis-3,4-Tetrahydrofurandiamine, bisindole alkaloids feature fused indole rings.
Table 1: Comparative Data on Bioactive Diamines and Alkaloids
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